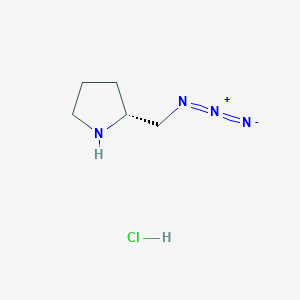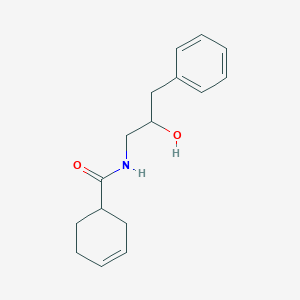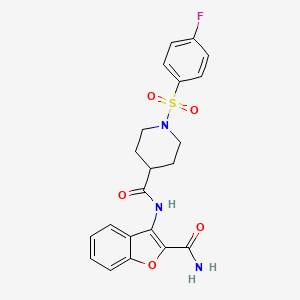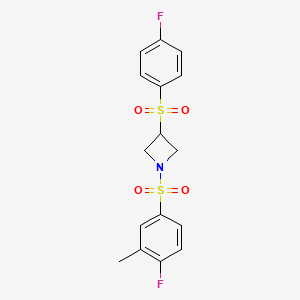
1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine is a compound that belongs to the class of azetidine sulfonamides. It has been extensively studied for its potential applications in medicinal chemistry, particularly in the treatment of cancer and other diseases. In
Mécanisme D'action
The mechanism of action of 1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine is not fully understood. However, it is believed to work by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of cell growth and survival. By inhibiting HSP90, this compound may induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell death in cancer cells by inhibiting the activity of HSP90. In addition, it has also been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine is its potential as a novel anticancer agent. It has been shown to have promising activity against a variety of cancer cell lines, and may have fewer side effects than other chemotherapy drugs. However, there are also some limitations to using this compound in lab experiments. For example, it may be difficult to synthesize in large quantities, and its mechanism of action is not fully understood.
Orientations Futures
There are a number of future directions for research on 1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine. One area of interest is in further elucidating its mechanism of action, which could help to identify other potential targets for cancer therapy. In addition, there is also interest in exploring its potential use in combination with other chemotherapy drugs, as well as in developing new derivatives of the compound with improved activity and fewer side effects. Finally, there is also interest in investigating its potential use in the treatment of other diseases such as Alzheimer's disease and diabetes.
Méthodes De Synthèse
The synthesis of 1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with azetidine in the presence of a catalyst such as palladium on carbon to yield the final compound.
Applications De Recherche Scientifique
1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have promising anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. In addition, it has also been investigated for its potential use in the treatment of other diseases such as Alzheimer's disease and diabetes.
Propriétés
IUPAC Name |
1-(4-fluoro-3-methylphenyl)sulfonyl-3-(4-fluorophenyl)sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO4S2/c1-11-8-14(6-7-16(11)18)25(22,23)19-9-15(10-19)24(20,21)13-4-2-12(17)3-5-13/h2-8,15H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRAEKLMRWTUQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-Methyl-4-(morpholin-4-yl)phenyl]methanol](/img/structure/B2910236.png)
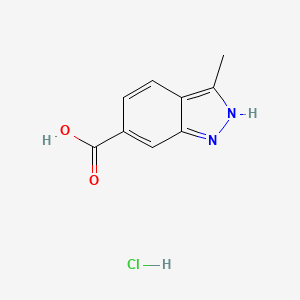
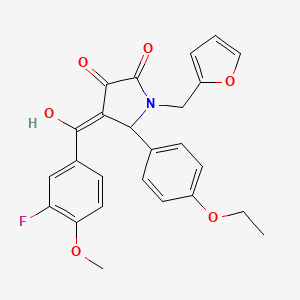
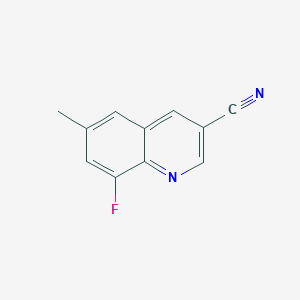
![N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2910242.png)
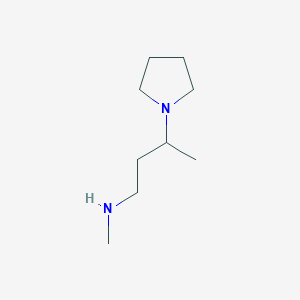
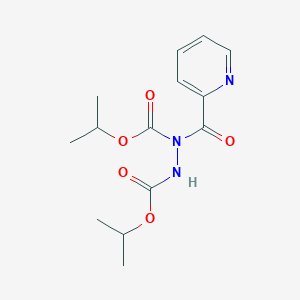
![N4-(benzo[d][1,3]dioxol-5-yl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2910245.png)
![3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2910246.png)
